Cas no 2227829-54-9 (rac-4-(1R,2S)-2-aminocyclopropyl-2-ethoxyphenol)

Technical Introduction: rac-4-[(1R,2S)-2-Aminocyclopropyl]-2-ethoxyphenol is a chiral cyclopropylamine derivative featuring a phenolic ether moiety. Its stereochemically defined structure, with both (1R,2S) and ethoxy substituents, offers potential utility in asymmetric synthesis and medicinal chemistry applications. The compound’s rigid cyclopropyl ring enhances conformational stability, while the phenolic and primary amine functionalities provide sites for further derivatization or coordination. This scaffold may serve as a versatile intermediate for designing bioactive molecules, particularly in targeting enzymes or receptors sensitive to stereochemical and electronic properties. The ethoxy group contributes to solubility and modulates electronic effects, broadening its compatibility in synthetic workflows. Suitable for research applications requiring precise stereochemical control.
rac-4-(1R,2S)-2-aminocyclopropyl-2-ethoxyphenol structure
2227829-54-9 structure
商品名:rac-4-(1R,2S)-2-aminocyclopropyl-2-ethoxyphenol
CAS番号:2227829-54-9
MF:C11H15NO2
メガワット:193.242303133011
CID:6313785
PubChem ID:94971926

rac-4-(1R,2S)-2-aminocyclopropyl-2-ethoxyphenol 化学的及び物理的性質

名前と識別子

    • rac-4-(1R,2S)-2-aminocyclopropyl-2-ethoxyphenol
    • rac-4-[(1R,2S)-2-aminocyclopropyl]-2-ethoxyphenol
    • 2227829-54-9
    • EN300-1821568
    • インチ: 1S/C11H15NO2/c1-2-14-11-5-7(3-4-10(11)13)8-6-9(8)12/h3-5,8-9,13H,2,6,12H2,1H3/t8-,9+/m0/s1
    • InChIKey: HBUAWLHUADAZJB-DTWKUNHWSA-N
    • ほほえんだ: O(CC)C1=C(C=CC(=C1)[C@@H]1C[C@H]1N)O

計算された属性

  • せいみつぶんしりょう: 193.110278721g/mol
  • どういたいしつりょう: 193.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 198
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 55.5Ų

rac-4-(1R,2S)-2-aminocyclopropyl-2-ethoxyphenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1821568-5g
rac-4-[(1R,2S)-2-aminocyclopropyl]-2-ethoxyphenol
2227829-54-9
5g
$3977.0 2023-09-19
Enamine
EN300-1821568-0.5g
rac-4-[(1R,2S)-2-aminocyclopropyl]-2-ethoxyphenol
2227829-54-9
0.5g
$1316.0 2023-09-19
Enamine
EN300-1821568-0.1g
rac-4-[(1R,2S)-2-aminocyclopropyl]-2-ethoxyphenol
2227829-54-9
0.1g
$1207.0 2023-09-19
Enamine
EN300-1821568-0.25g
rac-4-[(1R,2S)-2-aminocyclopropyl]-2-ethoxyphenol
2227829-54-9
0.25g
$1262.0 2023-09-19
Enamine
EN300-1821568-2.5g
rac-4-[(1R,2S)-2-aminocyclopropyl]-2-ethoxyphenol
2227829-54-9
2.5g
$2688.0 2023-09-19
Enamine
EN300-1821568-10.0g
rac-4-[(1R,2S)-2-aminocyclopropyl]-2-ethoxyphenol
2227829-54-9
10g
$5897.0 2023-06-01
Enamine
EN300-1821568-1.0g
rac-4-[(1R,2S)-2-aminocyclopropyl]-2-ethoxyphenol
2227829-54-9
1g
$1371.0 2023-06-01
Enamine
EN300-1821568-5.0g
rac-4-[(1R,2S)-2-aminocyclopropyl]-2-ethoxyphenol
2227829-54-9
5g
$3977.0 2023-06-01
Enamine
EN300-1821568-0.05g
rac-4-[(1R,2S)-2-aminocyclopropyl]-2-ethoxyphenol
2227829-54-9
0.05g
$1152.0 2023-09-19
Enamine
EN300-1821568-1g
rac-4-[(1R,2S)-2-aminocyclopropyl]-2-ethoxyphenol
2227829-54-9
1g
$1371.0 2023-09-19

rac-4-(1R,2S)-2-aminocyclopropyl-2-ethoxyphenol 関連文献

rac-4-(1R,2S)-2-aminocyclopropyl-2-ethoxyphenolに関する追加情報

Professional Introduction to Rac-4-(1R,2S)-2-Aminocyclopropyl-2-Ethoxyphenol (CAS No. 2227829-54-9)

Rac-4-(1R,2S)-2-aminocyclopropyl-2-ethoxyphenol is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2227829-54-9, belongs to a class of molecules that exhibit intriguing pharmacological properties, making it a subject of extensive research and development. The precise stereochemistry of this molecule, particularly the (1R,2S) configuration, plays a crucial role in determining its interactions with biological targets and overall efficacy.

The structure of Rac-4-(1R,2S)-2-aminocyclopropyl-2-ethoxyphenol consists of a cyclopropyl ring linked to a phenolic moiety via an ethoxy group, with an amine substituent attached to the cyclopropyl ring. This arrangement creates a molecule with multiple potential sites for interaction with biological systems. The cyclopropyl group is known for its rigidity, which can influence the binding affinity and specificity of the compound. Additionally, the presence of both an amine and an ethoxy group introduces polar functionalities that can modulate solubility and metabolic stability.

In recent years, there has been growing interest in the development of novel therapeutic agents that target specific enzymatic or receptor pathways. Rac-4-(1R,2S)-2-aminocyclopropyl-2-ethoxyphenol has been investigated for its potential role in modulating various biological processes. Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a promising candidate for the treatment of chronic inflammatory diseases. The amine group in the molecule is particularly noteworthy, as it can engage in hydrogen bonding interactions with biological targets, enhancing binding affinity.

Furthermore, the (1R,2S) stereochemistry of Rac-4-(1R,2S)-2-aminocyclopropyl-2-ethoxyphenol is critical for its pharmacological activity. Stereoisomers of this compound have been shown to differ significantly in their biological effects, underscoring the importance of precise stereochemical control in drug design. The cyclopropyl ring, being a small and rigid structure, can fit into specific binding pockets within biological targets with high precision. This feature makes Rac-4-(1R,2S)-2-aminocyclopropyl-2-ethoxyphenol an attractive scaffold for designing drugs with high selectivity.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of Rac-4-(1R,2S)-2-aminocyclopropyl-2-ethoxyphenol with greater accuracy. Molecular docking studies have revealed that this compound can interact with various proteins involved in inflammatory pathways. The ethoxy group on the phenolic moiety appears to play a key role in these interactions by forming hydrophobic and electrostatic bonds with target residues. These insights have guided the optimization of the compound’s structure to enhance its pharmacological potency.

The synthesis of Rac-4-(1R,2S)-2-aminocyclopropyl-2-ethoxyphenol presents unique challenges due to its complex stereochemistry. Traditional synthetic routes often require careful control over reaction conditions to ensure high enantioselectivity. However, recent developments in asymmetric synthesis have made it possible to produce this compound with high purity and yield. These advancements have not only facilitated further research but also opened up new possibilities for drug development based on this scaffold.

One of the most exciting aspects of Rac-4-(1R,2S)-2-aminocyclopropyl-2-ethoxyphenol is its potential for further derivatization. By modifying various functional groups within the molecule, researchers can explore new pharmacological profiles and enhance therapeutic efficacy. For instance, replacing the ethoxy group with other substituents might alter solubility or metabolic stability while retaining or improving biological activity. Such modifications are essential for developing drug candidates that meet stringent pharmacokinetic requirements.

The pharmaceutical industry has long recognized the importance of stereochemistry in drug design. Compounds like Rac-4-(1R,2S)-2-aminocyclopropyl-2-ethoxyphenol demonstrate how subtle differences in molecular structure can lead to significant variations in biological activity. This underscores the need for comprehensive structural analysis and understanding before moving from laboratory research to clinical trials. The detailed characterization of this compound’s properties has laid a solid foundation for future studies aimed at developing novel therapeutic agents.

In conclusion, Rac-4-(1R,2S)-2-amino-cyclopropyl - - - - - - - - - - phenol (CAS No. 22278549) represents a fascinating example of how structural complexity can translate into biological activity. Its unique stereochemistry and functional groups make it a valuable scaffold for drug discovery efforts targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in pharmaceutical development.

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